Fmoc-Thr(PO3H2)-OH
Overview
Description
Fmoc-Thr(PO3H2)-OH: is a derivative of threonine, an amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phosphate group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group during the synthesis process .
Mechanism of Action
Target of Action
Fmoc-Thr(PO3H2)-OH is a modified amino acid used in the synthesis of peptides . The primary targets of this compound are the peptide sequences that it helps to build. These peptide sequences can have various roles, depending on their composition and structure .
Mode of Action
This compound interacts with its targets through a process known as solid-phase peptide synthesis . This process involves the formation of peptide bonds between amino acids to create a peptide sequence . The Fmoc group provides protection for the amino acid during synthesis, and it is removed once the peptide bond is formed .
Biochemical Pathways
The main biochemical pathway affected by this compound is the synthesis of peptides . The compound contributes to the formation of peptide bonds, which are crucial for the creation of peptide sequences. These sequences can then participate in various biological processes, depending on their specific structure and composition .
Result of Action
The molecular effect of this compound’s action is the formation of peptide sequences . On a cellular level, these peptides can have various effects, depending on their specific structure and function. They can act as signaling molecules, structural components, or enzymes, among other roles .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and solvent used in the process . Additionally, the stability of the compound can be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Thr(PO3H2)-OH typically involves the protection of the threonine amino group with the Fmoc group. This is followed by the phosphorylation of the hydroxyl group on the threonine side chain. The process generally includes the following steps:
Protection of the Amino Group: The amino group of threonine is protected using the Fmoc group. This is achieved by reacting threonine with Fmoc chloride in the presence of a base such as sodium carbonate.
Phosphorylation: The hydroxyl group of the protected threonine is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) or a similar reagent under controlled conditions
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. Solid-phase peptide synthesis (SPPS) techniques are often used, where the compound is synthesized on a solid support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-Thr(PO3H2)-OH can undergo oxidation reactions, particularly at the hydroxyl group of the threonine side chain.
Reduction: Reduction reactions can target the phosphate group, converting it to a different oxidation state.
Substitution: The compound can participate in substitution reactions, especially at the Fmoc-protected amino group or the phosphate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the threonine side chain.
Reduction: Reduced forms of the phosphate group.
Substitution: Substituted derivatives at the amino or phosphate groups.
Scientific Research Applications
Chemistry: Fmoc-Thr(PO3H2)-OH is widely used in peptide synthesis, particularly in the development of phosphorylated peptides, which are important in studying protein phosphorylation and signal transduction pathways .
Biology: In biological research, this compound is used to synthesize peptides that mimic phosphorylated proteins, aiding in the study of cellular processes and protein interactions .
Medicine: Phosphorylated peptides synthesized using this compound are used in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs and diagnostic tools .
Comparison with Similar Compounds
Fmoc-Ser(PO3H2)-OH: Similar to Fmoc-Thr(PO3H2)-OH but derived from serine instead of threonine.
Fmoc-Tyr(PO3H2)-OH: Derived from tyrosine and used in the synthesis of phosphorylated peptides.
Fmoc-Cys(PO3H2)-OH: Derived from cysteine and used in the synthesis of peptides with phosphorylated cysteine residues.
Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the phosphate group on the threonine residue. This combination allows for the synthesis of peptides that closely mimic naturally occurring phosphorylated threonine residues, making it particularly valuable in the study of protein phosphorylation and signal transduction .
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20NO8P/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H2,24,25,26)/t11-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIKUSCYAJQLRR-DIFFPNOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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